3,5-Diformyl-2-isopropoxyphenylboronic acid

描述

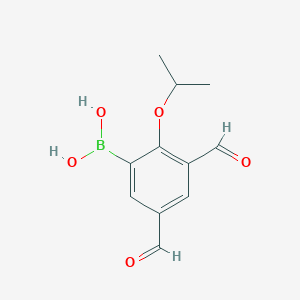

3,5-Diformyl-2-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the activity of the target, potentially influencing biological processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

生化分析

Biochemical Properties

3,5-Diformyl-2-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the activation of DNA cross-linking agents . This compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, boronic acids, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors and sensors . The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes, thereby influencing the activity and function of these molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, boronic acids can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . Additionally, this compound may affect cellular processes by interacting with key metabolic enzymes, thereby altering metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . This compound forms covalent bonds with the active sites of enzymes, thereby inhibiting their activity. For instance, boronic acids are known to inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical or cellular changes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. Additionally, this compound can affect metabolite levels by altering the balance between different metabolic intermediates . These interactions highlight the potential of this compound to modulate cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity . Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be influenced by its subcellular localization, as different cellular compartments provide distinct microenvironments and interact with specific biomolecules . Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

生物活性

3,5-Diformyl-2-isopropoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features:

- Functional Groups : Two formyl groups (-CHO) and one boronic acid group (-B(OH)_2) attached to a phenyl ring.

- Molecular Formula : C12H15B O4

- CAS Number : 480424-62-2

The presence of the boronic acid moiety allows for unique interactions with biomolecules, particularly through reversible covalent bonding with diols, which is critical in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related phenylboronic acids have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism is believed to involve inhibition of essential enzymatic pathways by binding to target proteins through the boronic acid group.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of biofilm formation and bacterial adhesion |

| Candida albicans | 16 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

The biological activity of this compound can be attributed to:

- Boronic Acid Interactions : The boronic acid functionality allows for reversible binding with cis-diol-containing molecules, enhancing selectivity towards certain biological targets.

- Formyl Groups : These groups may participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.

Study on Antimicrobial Activity

A recent study explored the antimicrobial efficacy of various phenylboronic acids, including derivatives of this compound. The results indicated that these compounds could effectively inhibit biofilm formation in both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of Staphylococcus aureus. The study utilized confocal microscopy to visualize biofilm structure changes upon treatment with the compound.

"The compound significantly reduced biofilm mass by over 50% compared to untreated controls" .

Application in Drug Delivery Systems

Another application highlighted the use of this compound in dynamic covalent hydrogels for drug delivery. These hydrogels utilize the compound's ability to form boronic esters with carbohydrates on cell surfaces, allowing for targeted drug release based on pH changes. This feature is particularly useful in cancer therapies where localized drug delivery is crucial.

科学研究应用

Organic Synthesis

Oxime Click Chemistry

One of the primary applications of 3,5-diformyl-2-isopropoxyphenylboronic acid is in oxime click chemistry. This reaction is characterized by its efficiency and high yield, making it suitable for synthesizing functionalized materials. The compound can form stable oxime bonds with various amines, enabling the creation of complex molecular architectures that are useful in drug discovery and development .

Covalent Organic Frameworks (COFs)

The compound serves as a bridging ligand in the formation of covalent organic frameworks. These frameworks are utilized in self-healing materials and drug delivery systems due to their tunable porosity and chemical functionality. The dynamic covalent bonds formed using this compound enhance the stability and functionality of COFs .

Biochemical Applications

Protein Interactions

In biochemical contexts, this compound has shown potential in modulating protein interactions. It can act as a cross-linking agent for proteins, facilitating studies on protein structure and function. This property is particularly useful in Western blotting and protein purification techniques .

Cellular Effects

The compound influences cellular processes by interacting with specific biomolecules. It has been observed to affect cell signaling pathways and gene expression, making it a valuable tool for studying metabolic pathways and cellular responses in various biological systems .

Material Science

Self-Healing Polymers

Research has demonstrated that derivatives of this compound can be incorporated into self-healing polymers. For instance, a polymer developed using this compound exhibited remarkable stretchability (up to 4200%) and self-healing capabilities within minutes at room temperature. Such materials are promising for applications in flexible electronics and protective coatings .

Hydrogels for Cell Capture

Dynamic covalent hydrogels formed from this compound allow for triggered cell capture and release based on pH changes. This property is particularly beneficial in biomedical applications such as targeted drug delivery and tissue engineering .

Case Studies

属性

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-68-8 | |

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。